![molecular formula C13H19NO5 B2477752 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester CAS No. 910332-68-2](/img/structure/B2477752.png)
3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester
Descripción general
Descripción
The compound “3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester” is a chemical with the CAS Number: 910332-68-2 . It has a molecular weight of 269.3 and its IUPAC name is 7-(tert-butyl) 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Aplicaciones Científicas De Investigación
Anticancer Activity
Norcantharidin analogues, including compounds with bicyclo[2.2.1]heptane structures similar to 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, have demonstrated potential anticancer activities. Norcantharidin, a demethylated form of cantharidin with a bicyclo[2.2.1]heptane core, shows strong anticancer activity while eliminating many side effects associated with cantharidin. Structural modifications to norcantharidin have led to analogues with enhanced anticancer activities, highlighting the importance of bicyclo[2.2.1]heptane structures in medicinal chemistry for anticancer drug development (L. Deng & Shenlong Tang, 2011).
Catalytic Oxidation Applications
Compounds containing bicyclo[2.2.1]heptane structures have been explored for their applications in catalytic oxidation processes. For instance, the oxidation of cyclohexene, which can produce various industrially relevant intermediates, demonstrates the utility of bicyclic structures in facilitating selective and controllable oxidation reactions. This has significant implications for synthetic chemistry, where bicyclic compounds serve as intermediates for a wide range of products (Hongen Cao et al., 2018).
Significance in Pharmaceutical Research
Norbornane compounds, including bicyclo[2.2.1]heptanes, have been extensively researched for their pharmaceutical applications. These compounds are not only used as medicaments but also serve as valuable molecules for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents. This highlights the relevance of bicyclo[2.2.1]heptane structures in drug research, offering insights into how the specific compound might be applied in medicinal chemistry (G. Buchbauer & I. Pauzenberger, 1991).
Biotechnological and Green Chemistry Applications
Bicyclo[2.2.1]heptane structures and their derivatives also find applications in green chemistry and biotechnology. For instance, lactic acid, a compound related to the broader family of carboxylic acids, serves as a precursor for producing a variety of chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other chemicals such as pyruvic acid, acrylic acid, and lactate esters, demonstrating the versatility of bicyclic and carboxylic acid derivatives in sustainable chemistry applications (Chao Gao et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSKCYREXGZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)
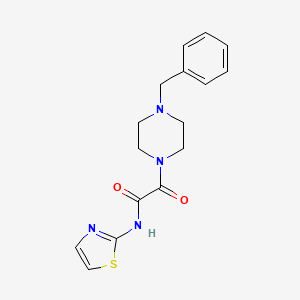
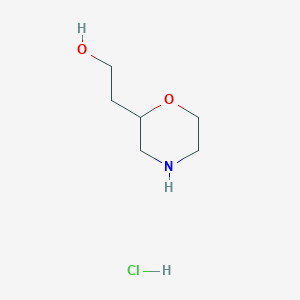
![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)

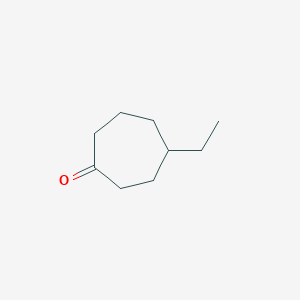

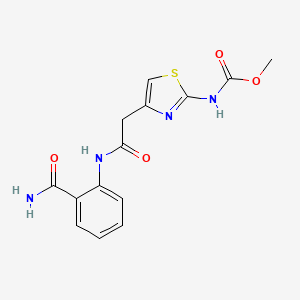
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)
![6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2477683.png)
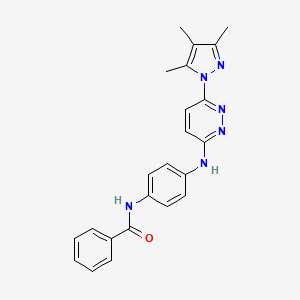
![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
